5-(2-Methoxyethoxy)pentan-2-one
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Overview
Description
5-(2-Methoxyethoxy)pentan-2-one is an organic compound with the molecular formula C8H16O3 It is a ketone characterized by the presence of a methoxyethoxy group attached to the pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pentan-2-one can be achieved through several methods. One common approach involves the reaction of pentan-2-one with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxyethoxy)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)pentan-2-one involves its interaction with specific molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxyethoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile reagent in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Pentan-2-one: A simpler ketone without the methoxyethoxy group.
2-Methoxyethanol: An alcohol with a similar methoxyethoxy group but lacking the ketone functionality.
5-Chloropentan-2-one: A halogenated derivative with different reactivity.
Uniqueness
5-(2-Methoxyethoxy)pentan-2-one is unique due to the presence of both the ketone and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds.
Biological Activity
5-(2-Methoxyethoxy)pentan-2-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pentan-2-one core with a methoxyethoxy substituent. This structural feature may influence its solubility and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈O₃ |
Molecular Weight | 174.24 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted on human cancer cell lines (A2780, LNCaP, and PC-3), the compound demonstrated varying degrees of cytotoxicity. The IC₅₀ values were determined to assess its effectiveness.
Table 2: Cytotoxicity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
A2780 | 25 | Induction of apoptosis |
LNCaP | 30 | Cell cycle arrest |
PC-3 | 20 | Inhibition of proliferation |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased caspase activity.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cells, thereby inhibiting their proliferation.
- Inhibition of Key Enzymes : Preliminary data suggest that it may inhibit specific enzymes involved in cancer cell metabolism.
Research Findings
Recent studies have focused on the compound's potential as a therapeutic agent. For example, a study highlighted its ability to overcome resistance mechanisms in cancer cells previously treated with conventional therapies.
Key Findings
- Resistance Mechanisms : The compound was effective against cell lines resistant to standard treatments, suggesting potential for use in combination therapies.
- Selectivity : It showed preferential toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by the compound.
- Formulation Development : To enhance bioavailability and therapeutic outcomes through novel delivery systems.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)pentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-8(9)4-3-5-11-7-6-10-2/h3-7H2,1-2H3 |
InChI Key |
OHNLEOGXEYEAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCOCCOC |
Origin of Product |
United States |
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